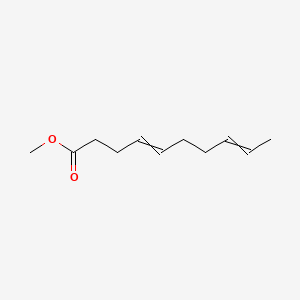
Methyl deca-4,8-dienoate
Descripción general
Descripción
Methyl deca-4,8-dienoate is a chemical compound with the molecular formula C11H18O2 . It is also known as 4,8-Decadienoic acid, methyl ester . It has a molecular weight of 182.2594 .
Molecular Structure Analysis
The Methyl deca-4,8-dienoate molecule contains a total of 30 bonds. There are 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Methyl deca-4,8-dienoate has a molecular weight of 182.2594 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación
It is used in the synthesis of sex pheromones for insects like Pityogenes chalcographus and Acanthoscelides obtectus. A study demonstrated a stereoselective synthesis method based on Fe-catalyzed cross-coupling (Shakhmaev et al., 2017).
In brewing and food chemistry, its components have been identified in beer wort and are believed to undergo trans-esterification during fermentation, appearing as ethyl esters in the final product (Nickerson & Likens, 1966).
It has applications in nutritional biochemistry. For example, methyl deca-4,8-dienoate derivatives were studied in the metabolism of fat-deficient rats (Sprecher, 2006).
In organic synthesis, it is used as a precursor for polyene compounds and natural products. A methodology demonstrated its use for synthesizing various compounds, highlighting its importance in synthetic organic chemistry (Ma & Lu, 1990).
The compound also finds use in the synthesis of furanoid esters from naturally occurring unsaturated fatty esters, as shown in a study focusing on the synthesis of such compounds (Jie & Lam, 1977).
Its derivatives have been studied in the context of lipid oxidation, contributing to our understanding of chemical processes in food and biological systems (Zamora & Hidalgo, 2008).
Propiedades
IUPAC Name |
methyl deca-4,8-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-8H,5-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYTTXGMNCKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699053 | |
| Record name | Methyl deca-4,8-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl deca-4,8-dienoate | |
CAS RN |
1191-03-3 | |
| Record name | 4,8-Decadienoic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl deca-4,8-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



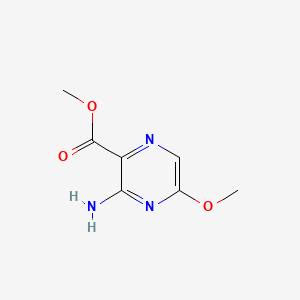
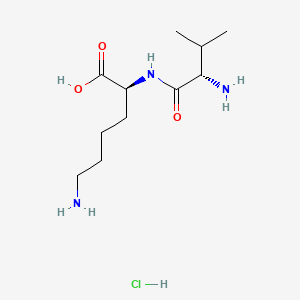
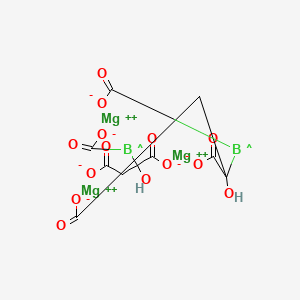
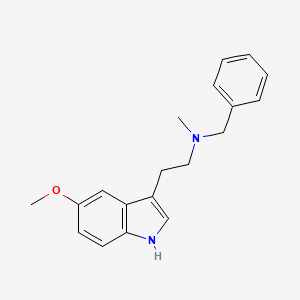
![(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/no-structure.png)
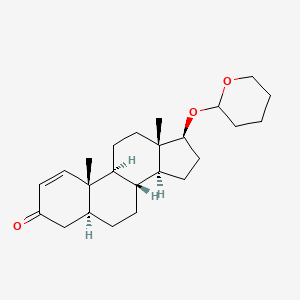
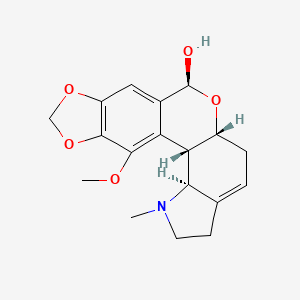
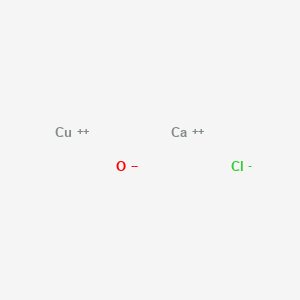
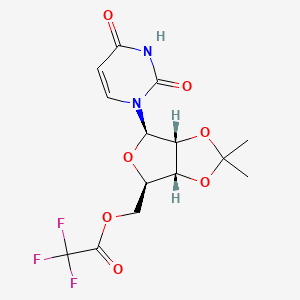
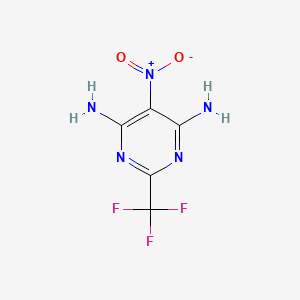
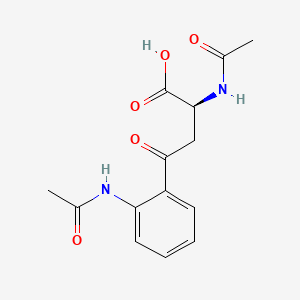
![N-[(E)-1-cyclohexylbutylideneamino]-2,4-dinitroaniline](/img/structure/B576380.png)